molecular formula C22H26N2O3 B5567827 (3S*,4R*)-1-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)-4-(4-methoxyphenyl)-N,N-dimethyl-3-pyrrolidinamine

(3S*,4R*)-1-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)-4-(4-methoxyphenyl)-N,N-dimethyl-3-pyrrolidinamine

Cat. No. B5567827
M. Wt: 366.5 g/mol
InChI Key: PXVSTVTXJZHLEB-VQTJNVASSA-N
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Description

The compound is a part of a broader class of chemicals that have garnered interest due to their intriguing molecular structures and potential applications in various fields. The interest in such compounds primarily stems from their unique chemical and physical properties, which can be leveraged in materials science, pharmacology, and organic chemistry.

Synthesis Analysis

The synthesis of related compounds often involves complex chemical reactions, including ring opening followed by ring closure, as demonstrated in the synthesis of novel compounds with benzofuran derivatives (Halim & Ibrahim, 2022). These processes are meticulously designed to yield the desired molecular architecture, involving steps like cyclization reactions with bidentate nucleophiles (Bueno et al., 1999).

Molecular Structure Analysis

Molecular structure determination is crucial, often employing techniques like X-ray crystallography to establish the configuration of synthesized compounds. For instance, compounds with related structures have been analyzed to reveal chair-shaped conformations and detailed bonding parameters, highlighting the intricate molecular geometry these compounds exhibit (Wang et al., 2009).

Chemical Reactions and Properties

Chemical properties, including reactivity and stability, are key aspects of these compounds. For example, the reactivity towards nucleophilic attack and the stability of certain structures have been confirmed through computational methods, offering insights into their chemical behavior (Halim & Ibrahim, 2022).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, are influenced by the molecular architecture. Studies have revealed that the crystalline structure can exhibit significant short intermolecular contacts, contributing to the compound's physical characteristics (Moustafa & Girgis, 2007).

Chemical Properties Analysis

The chemical properties, including the compound's behavior in various reactions and its reactivity with different reagents, are pivotal. Investigations into related compounds have demonstrated their potential as intermediates in the synthesis of more complex molecules, showcasing their chemical versatility (Redda et al., 2011).

Scientific Research Applications

Stereoselectivity in Calcium Antagonists

Research has explored the stereoselectivity of compounds similar to (3S*,4R*)-1-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)-4-(4-methoxyphenyl)-N,N-dimethyl-3-pyrrolidinamine. For instance, a study on enantiomers of a related compound demonstrated variations in binding affinity and vasodilating activity, highlighting the importance of specific stereochemistry in medical chemistry (Tamazawa et al., 1986).

Quantum Studies and Thermodynamic Properties

A 2022 study delved into the synthesis, spectral analysis, and quantum studies of similar benzofuran derivatives. This research offers insights into the chemical behavior and stability of these compounds, which can be pivotal in drug design and material science (Halim & Ibrahim, 2022).

Electropolymerization and Material Science

Another application area is in material science, particularly in the synthesis of polymers from low oxidation potential monomers. A study on derivatized bis(pyrrol-2-yl) arylenes, closely related to the given compound, revealed significant advancements in conducting polymers, potentially useful in electronics and nanotechnology (Sotzing et al., 1996).

Antimicrobial and Antioxidant Properties

Research has also been conducted on benzofuran-pyrazole scaffolds, which share structural similarities with the given compound. These studies have found such scaffolds to possess antimicrobial and antioxidant properties, suggesting potential applications in pharmaceuticals and healthcare (Rangaswamy et al., 2017).

properties

IUPAC Name

2,3-dihydro-1-benzofuran-5-yl-[(3S,4R)-3-(dimethylamino)-4-(4-methoxyphenyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-23(2)20-14-24(13-19(20)15-4-7-18(26-3)8-5-15)22(25)17-6-9-21-16(12-17)10-11-27-21/h4-9,12,19-20H,10-11,13-14H2,1-3H3/t19-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVSTVTXJZHLEB-VQTJNVASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CN(CC1C2=CC=C(C=C2)OC)C(=O)C3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CN(C[C@H]1C2=CC=C(C=C2)OC)C(=O)C3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S*,4R*)-1-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)-4-(4-methoxyphenyl)-N,N-dimethyl-3-pyrrolidinamine

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